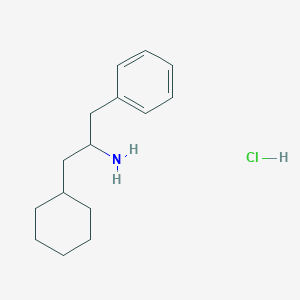

![molecular formula C19H14N2OS B2677947 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine CAS No. 851130-45-5](/img/structure/B2677947.png)

4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine is an important chemical compound that has garnered a lot of attention from researchers in recent years due to its remarkable properties and potential applications in several fields of research and industry. It is a part of the pyrimidine family, a privileged scaffold, which plays a vital role in various biological procedures as well as in cancer pathogenesis .

Synthesis Analysis

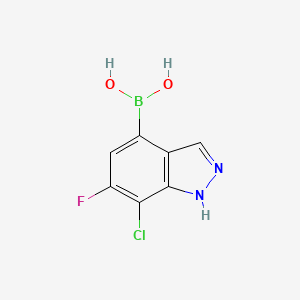

The synthesis of pyrimidine derivatives, including 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine, involves various methods. One such method involves the transformation route from shikimic acid to methyl 3-dehydroshikimate (3-MDHS) and to the multi-functionalized methyl 2-amino-3-cyanobenzofuran-5-carboxylate . This method allows access to a series of N-substituted benzofuro[2,3-d]pyrimidine-4-amines in 63%–90% yields .Molecular Structure Analysis

Pyrimidine is an electron-rich nitrogen-containing heterocycle. Its synthetic versatility allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis

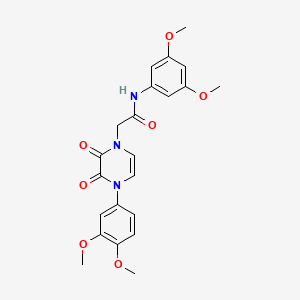

Pyrimidine derivatives, including 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine, exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .科学的研究の応用

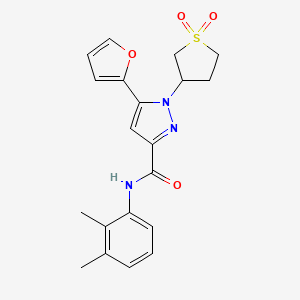

Anticancer Activity

4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine has shown promise as an anticancer agent. Researchers have synthesized various derivatives of this compound and evaluated their effects against cancer cell lines. For instance, novel thiazolopyrimidine derivatives demonstrated excellent anticancer activity, inducing cell death through apoptosis by inhibiting CDK enzymes . Further studies are needed to explore its potential as a targeted therapy.

Anti-Inflammatory Effects

Pyrimidines, including 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine, exhibit anti-inflammatory properties. These effects are attributed to their inhibition of key inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and certain interleukins. Several synthetic and natural pyrimidines display potent anti-inflammatory activity . Researchers have synthesized novel pyrazolo[4,3-d]pyrimidine analogs with enhanced anti-inflammatory effects .

PARP Inhibition

In the context of cancer therapy, 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine derivatives have been designed and synthesized as potential PARP-1 inhibitors. These compounds were evaluated for their ability to inhibit PARP enzyme activity, which plays a crucial role in DNA repair and cell survival . Targeting PARP enzymes holds promise for cancer treatment.

Antiproliferative Activity

Among the derivatives of 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine, certain halogen-bearing chalcones demonstrated potent antiproliferative activity against an NCI 59 cell line. These findings suggest potential applications in cancer therapy .

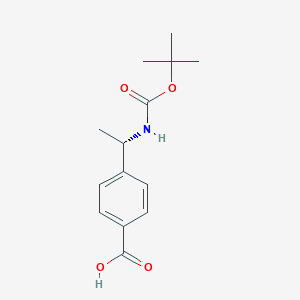

作用機序

The mechanism of action of pyrimidine derivatives is often related to their inhibitory effects on certain enzymes or receptors. For instance, some pyrimidine derivatives have been identified as inhibitors of protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

将来の方向性

The future directions for research on 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine and other pyrimidine derivatives are promising. They are considered valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a key focus .

特性

IUPAC Name |

4-[(E)-3-phenylprop-2-enyl]sulfanyl-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c1-2-7-14(8-3-1)9-6-12-23-19-18-17(20-13-21-19)15-10-4-5-11-16(15)22-18/h1-11,13H,12H2/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXORDOWXZFYNU-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2677865.png)

![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2677868.png)

![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2677870.png)

![N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2677873.png)

![2,3-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2677874.png)

![1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2677876.png)

![N-(2,5-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2677877.png)

![N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2677879.png)